molecular formula C18H22ClNO3S B2850388 N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide CAS No. 863007-14-1

N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Cat. No. B2850388
CAS RN: 863007-14-1
M. Wt: 367.89
InChI Key: ACINYARFJDNZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C18H22ClNO3S and its molecular weight is 367.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Molecular Studies

Research on related acetamide derivatives has focused on their structural characterization, which is crucial for understanding their potential applications in material science, pharmaceuticals, and chemical synthesis. For example, the study of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide revealed detailed intermolecular interactions, forming 3-D arrays through various hydrogen bonds and π interactions, which could inform on how similar compounds might interact in crystalline forms or within molecular assemblies (Saravanan et al., 2016).

Photovoltaic and Electronic Properties

Some benzothiazolinone acetamide analogs, including structures similar to the query compound, have been studied for their photochemical and thermochemical properties, with findings suggesting potential applications in dye-sensitized solar cells (DSSCs). These compounds show good light-harvesting efficiency (LHE) and favorable energetics for electron injection, making them interesting candidates for photovoltaic applications (Mary et al., 2020).

Ligand-Protein Interactions

Molecular docking studies have been conducted to explore the binding interactions of similar compounds with biological targets, such as Cyclooxygenase 1 (COX1). Such research highlights the compound's potential in drug discovery, particularly in designing anti-inflammatory or analgesic agents, by understanding how these molecules interact with enzymes and proteins at the molecular level (Mary et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c19-15-6-8-16(9-7-15)20(17-10-11-24(22,23)13-17)18(21)12-14-4-2-1-3-5-14/h6-11,14,17H,1-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACINYARFJDNZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.